molecular formula C13H12O B12817531 2,3-Dimethyl-1-naphthaldehyde CAS No. 79075-32-4

2,3-Dimethyl-1-naphthaldehyde

Cat. No.: B12817531
CAS No.: 79075-32-4
M. Wt: 184.23 g/mol
InChI Key: KCKAGGPNSPNAOR-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-naphthaldehyde is an organic compound belonging to the class of naphthaldehydes It is characterized by the presence of two methyl groups attached to the naphthalene ring at positions 2 and 3, and an aldehyde group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1-naphthaldehyde typically involves the formylation of 2,3-dimethylnaphthalene. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar formylation reactions but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: 2,3-Dimethyl-1-naphthoic acid.

    Reduction: 2,3-Dimethyl-1-naphthyl alcohol.

    Substitution: Various substituted naphthaldehydes depending on the reagent used.

Scientific Research Applications

2,3-Dimethyl-1-naphthaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1-naphthaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s aromatic structure allows it to participate in π-π interactions and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaldehyde: Lacks the methyl groups at positions 2 and 3.

    2,3-Dimethylnaphthalene: Lacks the aldehyde group at position 1.

    2,3-Dimethoxy-1-naphthaldehyde: Contains methoxy groups instead of methyl groups.

Uniqueness

2,3-Dimethyl-1-naphthaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

79075-32-4

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

2,3-dimethylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C13H12O/c1-9-7-11-5-3-4-6-12(11)13(8-14)10(9)2/h3-8H,1-2H3

InChI Key

KCKAGGPNSPNAOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1C)C=O

Origin of Product

United States

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